Efinaconazole

Onychomycosis Nail penetration Zone of inhibition

Efinaconazole delivers 14×–2,787× higher free drug in keratin vs. ciclopirox, amorolfine, and luliconazole—the only topical triazole with penetration proven to survive keratin binding. MIC₉₀ of 0.03 mg/mL against terbinafine/itraconazole-resistant dermatophytes; nail polish does not impede its delivery. Use as the gold-standard positive control for ex vivo nail permeation, keratin-binding assays, and antifungal susceptibility panels.

Molecular Formula C18H22F2N4O
Molecular Weight 348.4 g/mol
CAS No. 164650-44-6
Cat. No. B1671126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfinaconazole
CAS164650-44-6
SynonymsKP103;  KP-103;  KP 103;  CTK5J2975;  AGJ95634;  KB145948;  Efinaconazole;  trade name: Jublia.
Molecular FormulaC18H22F2N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
InChIInChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1
InChIKeyNFEZZTICAUWDHU-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 321.6 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Efinaconazole 164650-44-6: Potent Triazole Antifungal for Onychomycosis with Superior Nail Penetration


Efinaconazole (CAS 164650-44-6) is a novel triazole antifungal agent, developed specifically as a 10% topical solution (Jublia) for the treatment of toenail onychomycosis caused by Trichophyton rubrum and Trichophyton mentagrophytes [1]. It functions by inhibiting fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity [1]. The molecular formula is C18H22F2N4O with a molecular weight of 348.39 [1]. Its unique physicochemical profile, including low surface tension and low keratin affinity, enables it to penetrate the dense keratin matrix of the nail plate to reach the underlying nail bed and subungual space where fungal infection resides [1].

Efinaconazole 164650-44-6: Why Generic Substitution or Alternative Topical Antifungals Cannot Deliver Equivalent Clinical Outcomes


Generic substitution or simple in-class interchange of topical antifungals for onychomycosis is precluded by vast differences in transungual penetration, intrinsic antifungal potency (MIC values), and the degree of keratin-mediated inactivation. Data unequivocally demonstrate that even among FDA-approved topical agents, the ability to deliver an inhibitory concentration of free drug through the human nail varies by orders of magnitude [1]. For instance, efinaconazole's low keratin binding results in a free drug concentration that is 14- to 2787-fold higher than that of comparators like ciclopirox, amorolfine, and luliconazole in keratin-rich environments [2]. Consequently, in vitro activity does not predict clinical utility; a compound may be potent in a cell-free assay but clinically ineffective if it fails to penetrate the nail barrier. The quantitative evidence below establishes why efinaconazole is a distinct, non-interchangeable entity with meaningful differentiation from its closest analogs and alternatives.

Efinaconazole 164650-44-6: Quantitative Evidence of Superior Nail Penetration, Potency, and Clinical Efficacy vs. Ciclopirox, Tavaborole, and Terbinafine


Efinaconazole Exhibits 11- to 18-Fold Superior Ex Vivo Human Nail Penetration Compared to Ciclopirox and Tavaborole

In a head-to-head ex vivo nail penetration assay using human cadaver toenails, efinaconazole 10% solution demonstrated significantly greater transungual penetration than ciclopirox 8% lacquer and tavaborole 5% solution. The zone of inhibition (ZI) against T. rubrum was 82.1 mm for efinaconazole, compared to 63.5 mm for tavaborole and 7.4 mm for ciclopirox (P<0.001 for both comparisons) [1][2]. Against T. mentagrophytes, ZI values were 63.8 mm for efinaconazole, 39.1 mm for tavaborole, and 3.6 mm for ciclopirox [1][2]. This represents an 11-fold and 18-fold improvement in penetration efficacy against T. rubrum compared to tavaborole and ciclopirox, respectively, and a 1.6-fold and 18-fold improvement against T. mentagrophytes.

Onychomycosis Nail penetration Zone of inhibition Ex vivo

Efinaconazole MIC90 Values Against Dermatophytes are 4- to 1000-Fold Lower Than Comparators, Demonstrating Superior Intrinsic Potency

In a direct comparison of in vitro antifungal activity, efinaconazole exhibited potent activity against dermatophytes with MIC90 values ranging from 0.008-0.125 mg/mL, which are 4- to 1000-fold lower than those of other FDA-approved topical agents [1]. Specifically, the MIC90 of efinaconazole against T. rubrum and T. mentagrophytes was 0.008 and 0.015 μg/mL, respectively, in a survey of 1,493 isolates [2]. A separate comprehensive study reported MIC50 and MIC90 values of 0.002 and 0.03 mg/mL for efinaconazole against dermatophytes, while comparators fluconazole, itraconazole, and terbinafine had MIC50/MIC90 values of 1/8, 0.03/0.25, and 0.03/16 mg/mL, respectively [3]. This translates to efinaconazole being 500-fold more potent than fluconazole, 8-fold more potent than itraconazole, and 533-fold more potent than terbinafine based on MIC90 values.

Antifungal susceptibility MIC90 Dermatophytes In vitro

Efinaconazole Demonstrates 14- to 2787-Fold Higher Free Drug Concentration in Keratin-Rich Media, Mitigating the Keratin-Inactivation Pitfall

A critical barrier to topical onychomycosis therapy is the binding and inactivation of antifungal agents by keratin, the primary protein of the nail. A study measuring the 'efficacy coefficient'—a metric combining nail permeability and MIC in keratin-containing media—quantified the superior performance of efinaconazole. In medium containing 20% keratin, efinaconazole had an efficacy coefficient of 348, compared to 1 for ciclopirox and 20 for luliconazole [1]. At 0% keratin, the difference was even more pronounced: 2787 for efinaconazole vs. 1 for ciclopirox and 2034 for luliconazole [1]. This indicates that the free, active concentration of efinaconazole remains far higher in the keratin-rich nail environment than that of its comparators, directly translating to superior antifungal activity at the site of infection.

Keratin binding Efficacy coefficient Nail pharmacokinetics Onychomycosis

Efinaconazole Achieves 2- to 3-Fold Higher Complete and Mycological Cure Rates in Clinical Practice Compared to Ciclopirox and Tavaborole

A pooled analysis of Phase 3 clinical trial data, coupled with cross-study comparison of FDA-approved topical agents, reveals that efinaconazole 10% solution achieves significantly higher clinical cure rates. In its pivotal trials, efinaconazole demonstrated complete cure rates of 15.2-17.8% at week 52 [1]. A review aggregating data from multiple studies reported mycological cure rates of 53.4-55.2% for efinaconazole, compared to 29.0-36.0% for ciclopirox and tavaborole, and complete cure rates of 15.2-17.8% for efinaconazole versus 5.5-9.1% for the comparators [2]. While this is a cross-study comparison (due to absence of head-to-head trials), the consistent 2- to 3-fold superiority across multiple endpoints, when combined with the mechanistic evidence of superior nail penetration and potency, provides strong support for clinical differentiation.

Clinical efficacy Complete cure Mycological cure Phase 3 trials

Efinaconazole Retains Potency Against Terbinafine- and Itraconazole-Resistant Clinical Isolates, Addressing a Growing Clinical Challenge

The emergence of terbinafine-resistant dermatophytosis is a significant clinical concern. A study specifically evaluating the activity of efinaconazole against terbinafine- and itraconazole-resistant and -susceptible clinical isolates demonstrated that efinaconazole maintained potent activity regardless of resistance profile. Against dermatophytes, efinaconazole was the most active agent tested, with MIC50 and MIC90 values of 0.002 and 0.03 mg/mL, respectively, while fluconazole, itraconazole, and terbinafine showed MIC50/MIC90 values of 1/8, 0.03/0.25, and 0.03/16 mg/mL [1]. Critically, the MIC values for efinaconazole were not significantly different between resistant and susceptible strains [1]. This contrasts sharply with terbinafine, where MIC90 values for resistant isolates were >16 mg/mL.

Drug resistance Terbinafine-resistant Dermatophytes Antifungal stewardship

Efinaconazole 164650-44-6: Optimal Research and Industrial Application Scenarios Based on Quantifiable Evidence


Reference Standard for In Vitro Nail Penetration and Keratin Binding Assays

Given its superior and well-quantified transungual penetration (Zone of Inhibition of 82.1 mm for T. rubrum [1]) and high efficacy coefficient in keratin-rich media (348 at 20% keratin [2]), efinaconazole serves as an ideal positive control and benchmark for evaluating novel topical antifungal formulations in ex vivo human nail models and keratin-binding assays.

Benchmark Compound for Antifungal Susceptibility Testing Against Resistant Dermatophyte Isolates

As efinaconazole maintains potent in vitro activity (MIC90 of 0.03 mg/mL) against terbinafine- and itraconazole-resistant clinical isolates of dermatophytes [3], it is a valuable reference standard in clinical microbiology laboratories for susceptibility testing panels designed to identify alternative therapeutic options for resistant infections.

Gold Standard Comparator in Clinical Trials for New Topical Onychomycosis Therapies

With well-established Phase 3 clinical trial data demonstrating complete cure rates of 15.2-17.8% and mycological cure rates of 53.4-55.2% [4], efinaconazole 10% solution represents a robust and clinically relevant active comparator for randomized controlled trials evaluating the efficacy of novel topical onychomycosis treatments.

Positive Control for Studying the Impact of Nail Polish on Topical Drug Penetration

Preliminary studies indicate that the nail plate penetration and clinical efficacy of efinaconazole is not diminished by the presence of nail polish [5]. This unique attribute makes efinaconazole a valuable tool in studies designed to investigate the barrier properties of cosmetic nail coatings and their influence on topical drug delivery.

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